

# Landiolol Infusion Protocols for Septic Shock Clinical Trials: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Landiolol** infusion protocols utilized in recent clinical trials for the management of septic shock. The information is collated from key studies, including the STRESS-L and Landi-SEP trials, to guide researchers and clinicians in designing and implementing similar investigational protocols.

## Introduction

Septic shock is a life-threatening condition characterized by a dysregulated host response to infection, leading to persistent hypotension and organ dysfunction. Tachycardia is a common feature and is associated with increased mortality. **Landiolol**, an ultra-short-acting, highly selective  $\beta 1$ -adrenoreceptor antagonist, has been investigated as a therapeutic agent to control heart rate and potentially modulate the deleterious effects of excessive catecholamine stimulation in septic shock. Its high cardioselectivity and short half-life make it a candidate for use in critically ill patients.[1]

### **Clinical Trial Infusion Protocols**

The following tables summarize the **Landiolol** infusion protocols from two major clinical trials: STRESS-L (Study into the REversal of Septic Shock with **Landiolol**) and Landi-SEP (**Landiolol** for heart rate control in patients with septic shock and persistent tachycardia).

### Table 1: Landiolol Infusion Protocol - STRESS-L Trial



| Parameter              | Protocol                                                                                                                                           |
|------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|
| Starting Infusion Rate | 1.0 μg/kg/min[2][3]                                                                                                                                |
| Titration Increment    | 1.0 μg/kg/min every 15 minutes[2]                                                                                                                  |
| Maximum Infusion Rate  | Not explicitly stated, titrated to effect                                                                                                          |
| Target Heart Rate      | 80 - 94 beats per minute (bpm)[2][3]                                                                                                               |
| Weaning Criteria       | Weaned once all vasopressor agents had been discontinued for 12 hours. The infusion was reduced or stopped if the heart rate fell below 80 bpm.[2] |

## Table 2: Landiolol Infusion Protocol - Landi-SEP Trial

| Parameter                | Protocol                                                                                                    |
|--------------------------|-------------------------------------------------------------------------------------------------------------|
| Starting Infusion Rate   | 1 μg/kg/min                                                                                                 |
| Titration Increment      | Increments of 1 μg/kg/min at intervals of at least 20 minutes                                               |
| Maximum Infusion Rate    | 40 μg/kg/min[1]                                                                                             |
| Target Heart Rate        | 80 - 94 bpm[4][5]                                                                                           |
| Discontinuation Criteria | Discontinuation of vasopressor infusion, death, or serious adverse event attributable to the study drug.[6] |

# Experimental Protocols Patient Population and Enrollment Criteria

The following table outlines the key inclusion and exclusion criteria for patient enrollment in the STRESS-L and Landi-SEP trials.

## **Table 3: Patient Enrollment Criteria**



| Criteria           | STRESS-L Trial                                                                                                                                 | Landi-SEP Trial                                                                                                             |
|--------------------|------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Inclusion Criteria | - Age ≥18 years- Septic shock<br>(Sepsis-3 criteria)- Heart rate<br>≥95 bpm- Receiving<br>norepinephrine ≥0.1 μg/kg/min<br>for ≥24 hours[3][7] | - Age ≥18 years- Septic shock<br>(Sepsis-3 criteria)- Heart rate<br>≥95 bpm- Hemodynamic<br>optimization for 24-36 hours[5] |
| Exclusion Criteria | - Tachycardia due to pain or<br>discomfort- Non-infective<br>vasodilatory shock[2]                                                             | - Not explicitly detailed in the provided search results.                                                                   |

## **Primary and Secondary Endpoints**

The primary and secondary endpoints of the clinical trials provide insight into the therapeutic goals and safety monitoring for **Landiolol** infusion.

**Table 4: Primary and Secondary Endpoints** 

| Endpoint            | STRESS-L Trial                                                                                             | Landi-SEP Trial                                                                                                                  |
|---------------------|------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| Primary Endpoint    | Mean Sequential Organ<br>Failure Assessment (SOFA)<br>score over 14 days.[7]                               | Heart rate response (80-94 bpm) and its maintenance without increasing vasopressor requirements during the first 24 hours.[8][9] |
| Secondary Endpoints | - 28-day and 90-day mortality-<br>ICU and hospital length of<br>stay- Duration of vasopressor<br>treatment | - 28-day mortality- Adverse<br>events- ICU and hospital stay<br>duration- SOFA score[8][9]                                       |

## **Biomarker Analysis Protocol (STRESS-L Trial)**

The STRESS-L trial protocol included the analysis of several biomarkers to investigate the mechanistic effects of **Landiolol**.

• Inflammatory Cytokines: A multiplex inflammatory biomarker assay was planned to measure a selection of cytokines, including but not limited to IL-1 beta, IL-2, IL-4, IL-5, IL-6, IL-8, IL-



10, IL-12, TNF-alpha, TNF-beta, and interferon-gamma. This was intended to assess the pro- and anti-inflammatory balance over time.

- Cortisol: Cortisol assays were to be performed to measure the influence of beta-blockade on the adrenal cortex.
- Myocardial Injury Markers: Serial measurements of troponin-T were planned to assess myocardial injury, ischemia, and dysfunction.
- Metabolomics: Samples were stored for subsequent analysis (e.g., genetics/proteomics/metabolomics) to investigate early cellular responses during the resolution of sepsis.

## Signaling Pathways and Experimental Workflows Proposed Immunomodulatory Signaling Pathway of Landiolol in Sepsis

Sepsis is characterized by an excessive inflammatory response mediated by catecholamines. **Landiolol**, as a  $\beta$ 1-selective blocker, is hypothesized to mitigate this by blocking the downstream signaling cascade in immune cells, leading to a more balanced inflammatory response.





Click to download full resolution via product page

Caption: Proposed mechanism of **Landiolol**'s immunomodulatory effect in sepsis.



## **Experimental Workflow for a Landiolol Clinical Trial**

The following diagram illustrates a typical workflow for a clinical trial investigating **Landiolol** in septic shock, from patient screening to data analysis.



Click to download full resolution via product page



Caption: Generalized workflow for a **Landiolol** septic shock clinical trial.

## **Logical Relationship of SOFA Score Components**

The Sequential Organ Failure Assessment (SOFA) score is a critical tool for assessing organ dysfunction in sepsis. It is comprised of scores from six organ systems.



Click to download full resolution via product page

Caption: Components contributing to the total SOFA score.

## Conclusion

The clinical trials investigating **Landiolol** for septic shock have utilized meticulous infusion protocols with a focus on achieving heart rate control while maintaining hemodynamic stability. The STRESS-L and Landi-SEP trials provide a solid foundation for the design of future studies. The inclusion of biomarker analysis in these trials highlights the importance of understanding the mechanistic underpinnings of **Landiolol**'s effects beyond simple heart rate reduction. These application notes serve as a valuable resource for researchers and drug development professionals working in the critical care and sepsis fields. The results from these trials, however, have not consistently shown a benefit in terms of reducing organ failure or mortality, indicating that further research is needed to identify specific patient populations that may benefit from this therapeutic approach.[2][9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Can Beta-2-Adrenergic Pathway Be a New Target to Combat SARS-CoV-2 Hyperinflammatory Syndrome?—Lessons Learned From Cancer [frontiersin.org]
- 4. Frontiers | Adrenergic Signaling: A Targetable Checkpoint Limiting Development of the Antitumor Immune Response [frontiersin.org]
- 5. Catecholamines in sepsis: pharmacological insights and clinical applications—a narrative review PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroendocrine Modulation of the Immune Response after Trauma and Sepsis: Does It Influence Outcome? [mdpi.com]
- 7. Bench-to-bedside review: β-Adrenergic modulation in sepsis PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of adrenergic receptor signalling in neuroimmune communication PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Landiolol Infusion Protocols for Septic Shock Clinical Trials: Application Notes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674458#landiolol-infusion-protocol-for-septic-shock-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com